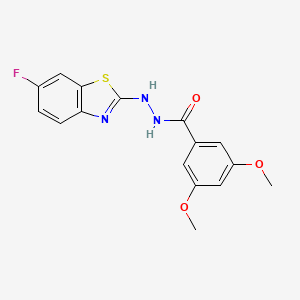

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S/c1-22-11-5-9(6-12(8-11)23-2)15(21)19-20-16-18-13-4-3-10(17)7-14(13)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAUKTNCOUNKIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the condensation reaction of 6-fluoro-1,3-benzothiazol-2-ylamine with 3,5-dimethoxybenzoyl chloride under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound exhibits promising anticancer properties . Studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis. For instance, research indicates that N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways .

2. Antimicrobial Activity

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide demonstrates significant antimicrobial and antifungal properties . It has been tested against several pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections. This makes it a candidate for developing new antimicrobial agents .

3. Agricultural Applications

Research into the compound's derivatives has highlighted potential uses in agricultural chemicals , particularly as herbicides and fungicides. Its ability to inhibit specific enzymes in microbial cells can be leveraged to control agricultural pests and diseases .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers compared to control groups. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial activity, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that it exhibited significant inhibitory effects at low concentrations, indicating its potential use as an antimicrobial agent in clinical settings .

Mechanism of Action

The mechanism of action of N’-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the DNA replication process in microbial cells, leading to their death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogues

Key Structural and Functional Differences

Heterocyclic Core Modifications

- Naphthoquinone vs. Benzothiazole: Compound 13 in replaces the benzothiazole with a naphthoquinone core, demonstrating potent antiparasitic activity (IC50 1.83 µM against T. cruzi). The naphthoquinone’s redox-active 1,4-diketone system may enhance electron transfer in biological systems, contributing to its efficacy .

- Trifluoromethyl Substitution: The acetamide derivatives in feature a 6-trifluoromethylbenzothiazole group.

Linker Modifications

- Hydrazide vs. Hydrazone vs. Acetamide: The target compound’s hydrazide linker (-CONH-NH-) allows for hydrogen bonding with biological targets, as seen in protease inhibition . Acetamide linkers (-NHCO-) in provide rigidity and resistance to hydrolysis, favoring oral bioavailability .

Substituent Effects

- 3,5-Dimethoxy vs. Monomethoxy: The 3,5-dimethoxybenzoyl group in the target compound and Compound 13 () creates a symmetric electronic environment, which may optimize binding to enzymes like cruzain or rhodesain . In contrast, mono-methoxy substituents in ’s acetamides reduce steric hindrance, possibly favoring membrane permeability .

Research Findings and Implications

- Antiparasitic Activity: Compound 13 () highlights the importance of the hydrazide moiety combined with electron-donating groups (3,5-dimethoxy) for antiparasitic efficacy.

- Crystallographic Insights : The hydrazone derivative in exhibits intermolecular hydrogen bonds (N–H⋯N, C–H⋯F) that stabilize its crystal lattice. Such interactions may influence solubility and formulation strategies for the target compound .

- Patent Derivatives : ’s trifluoromethyl-acetamide compounds demonstrate the pharmaceutical industry’s focus on fluorinated benzothiazoles for enhanced drug-like properties, providing a benchmark for further optimization of the target compound .

Biological Activity

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a synthetic compound with a benzothiazole core that has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by its unique structure, which includes:

- Benzothiazole ring : A bicyclic structure known for its pharmacological properties.

- Fluoro group : Introduced at the 6-position to enhance lipophilicity and biological activity.

- Dimethoxy substitutions : Located at the 3 and 5 positions of the benzene ring, contributing to its solubility and interaction with biological targets.

Synthesis : The synthesis typically involves the condensation of 6-fluoro-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride under mild conditions, often utilizing triethylamine as a base to facilitate the reaction.

Biological Activity

N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide exhibits several notable biological activities:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can inhibit the growth of various bacterial strains and fungi .

Antitumor Activity

The compound has demonstrated potential in anticancer applications. Benzothiazoles are known to inhibit tumor cell proliferation through various mechanisms such as inducing apoptosis and disrupting cell cycle progression. In vitro studies have reported that related compounds exhibit activity against different cancer cell lines .

Enzyme Inhibition

The mechanism of action for N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide may involve inhibition of specific enzymes. For example, benzothiazole derivatives have been shown to inhibit HIV protease and other enzymes involved in critical cellular pathways . This inhibition can lead to reduced viral replication or tumor growth.

Comparative Biological Activity

To highlight the unique properties of N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide compared to other similar compounds:

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-(6-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | Moderate antibacterial | Enzyme inhibition |

| N-(6-fluoro-1,3-benzothiazol-2-yl)hexanamide | Weak antitumor | Apoptosis induction |

| N-(6-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzoic acid | Strong antifungal | Membrane disruption |

Case Studies

Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:

- Antiviral Efficacy : A study demonstrated that a structurally similar compound inhibited HIV replication effectively by targeting viral proteases .

- Anticancer Potential : In a preclinical trial involving various cancer cell lines, the compound showed significant cytotoxic effects compared to standard chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for N'-(6-fluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves condensing 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine with 3,5-dimethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux. Reaction optimization may include:

- Catalyst Screening : Use triethylamine or pyridine to neutralize HCl byproducts.

- Solvent Selection : Methanol or ethanol facilitates reflux, while DMF enhances solubility of aromatic intermediates.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Purification : Recrystallize from ethyl acetate/ethanol (1:1 v/v) to isolate pure product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm hydrazide linkage (N-H at δ ~9–10 ppm) and aromatic substitution patterns (3,5-dimethoxy groups at δ ~3.8 ppm for OCH3).

- FTIR : Identify C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion [M+H]+ and fragmentation patterns.

- Elemental Analysis : Confirm C, H, N, S, and F content .

Q. What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use mixed solvents (e.g., ethyl acetate/ethanol) to improve crystal yield and purity .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate in hexane (10–50%) to separate hydrazide derivatives from unreacted precursors .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data when determining the compound’s structure?

Methodological Answer:

- Twinning Analysis : Use SHELXTL or PLATON to detect twinning (e.g., twin law 101 0-10 00-1 with BASF refinement, as in ) .

- Hydrogen Bonding Validation : Compare geometric parameters (N-H···N, C-H···F) with similar benzothiazole derivatives. Refine hydrogen positions using riding models (Uiso(H) = 1.2Ueq(N)) .

- Data-to-Parameter Ratio : Ensure ≥10:1 to avoid overfitting; use restraints for disordered regions .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Methodological Answer:

- Hydrogen Bonding : N-H···N (2.8–3.0 Å) and C-H···F (2.9–3.2 Å) interactions form 3D networks (see Table 1) .

- π-π Stacking : Benzothiazole and dimethoxybenzene rings may stack at 3.5–4.0 Å distances.

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., F···H contacts ≈5–10%) .

Q. How to design experiments to assess its bioactivity (e.g., antimicrobial or anti-inflammatory potential)?

Methodological Answer:

Q. How to analyze reaction mechanisms for byproduct formation during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.